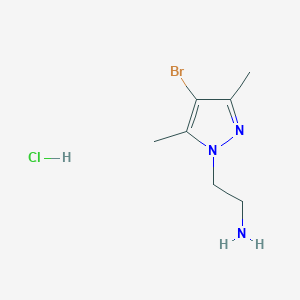
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride
Vue d'ensemble
Description
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride is a useful research compound. Its molecular formula is C7H13BrClN3 and its molecular weight is 254.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The pyrazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in drug development. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.
- Molecular Formula : C₇H₁₂BrN₃
- Molecular Weight : 218.09 g/mol
- CAS Number : 562815-07-0
- LogP : 1.26 (indicating moderate lipophilicity)
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed promising results against various bacterial strains, including E. coli and Bacillus subtilis . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Compounds demonstrated up to 85% inhibition at specific concentrations, comparable to established anti-inflammatory drugs like dexamethasone .
Anticancer Activity
Pyrazole derivatives have also been evaluated for their anticancer properties. Studies have shown that certain compounds can inhibit cell proliferation in various cancer cell lines. For example, modifications on the pyrazole ring have led to enhanced cytotoxicity against cancer cells, indicating that structural variations can significantly impact biological activity .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds may act as inhibitors of enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that mediate inflammation and cell growth.
- DNA Interaction : Some pyrazole derivatives have shown the ability to intercalate DNA, leading to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives:
- Anti-inflammatory Study :
- Antimicrobial Efficacy :
Propriétés
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3.ClH/c1-5-7(8)6(2)11(10-5)4-3-9;/h3-4,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIQXYTWDIQTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















